![molecular formula C7H11N3O2 B1268136 ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate CAS No. 32704-58-8](/img/structure/B1268136.png)
ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate
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Overview
Description
Ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate is a compound with the molecular formula C7H11N3O2 . It is part of the heterocyclic imidazole group, which is of interest in the field of coordination chemistry .
Molecular Structure Analysis
The molecular structure of ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate consists of seven carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two oxygen atoms .Scientific Research Applications
Synthetic Intermediate
Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate could potentially be used as a synthetic intermediate. This means it can be used in the synthesis of other complex molecules, expanding its utility in various chemical reactions.
Regiocontrolled Synthesis
Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the importance of these heterocycles. They are key components to functional molecules that are used in a variety of everyday applications .
Anti-Tubercular Activity
Some imidazole derivatives have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Corrosion Inhibition
While not directly related to ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate, it’s worth noting that similar compounds, such as Ethyl-2-Amino-4-Methyl-1,3-Thiazole-5-Carboxylate, have been studied for their effects on corrosion inhibition . This suggests potential applications in materials science and engineering.
Drug Development
Given the wide range of biological activities exhibited by imidazole derivatives, they have become an important synthon in the development of new drugs . This makes ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate a valuable compound in pharmaceutical research and drug development.
Mechanism of Action
- Imidazole derivatives often interact with proteins, enzymes, or nucleic acids due to their structural versatility .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Action Environment
properties
IUPAC Name |
ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)5-6(8)10-4(2)9-5/h3,8H2,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSXLQGOMPVZPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336736 |
Source
|
Record name | ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate | |
CAS RN |
32704-58-8 |
Source
|
Record name | ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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